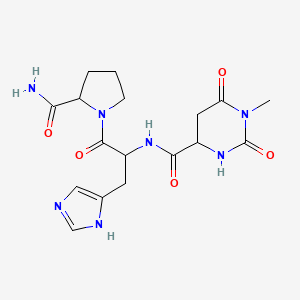

N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide

Description

N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide, also known as Taltirelin, is a synthetic thyrotropin-releasing hormone (TRH) analogue with the IUPAC name (4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide (CAS: 103300-74-9; molecular weight: 405.4 g/mol) . It is clinically recognized for its nootropic properties and thyroid-stimulating activity, acting as a TRH receptor agonist to enhance cognitive function and regulate thyrotropin secretion .

The compound features a unique structure comprising:

Properties

IUPAC Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZAIAZUDWIVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861169 | |

| Record name | N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid (Dihydroorotic Acid Derivative)

- The starting material is dihydroorotic acid, which undergoes N-methylation at the nitrogen atom of the diazinane ring.

- The carboxylic acid function at position 4 is retained for subsequent coupling.

- Typical reagents include methyl iodide or methyl sulfate under basic conditions to achieve N-methylation.

- The product is purified by crystallization or chromatography.

Preparation of Histidylprolinamide Dipeptide

- The dipeptide is synthesized via standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

- Protection of the amino acid side chains and terminal groups is essential to prevent side reactions.

- The proline residue is amidated at the C-terminus to form prolinamide.

- The histidine residue is incorporated with protection on the imidazole ring to maintain integrity during coupling.

Coupling Reaction

- The carboxylic acid group of the 1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is activated using coupling agents such as carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HATU, TBTU).

- The activated acid reacts with the free amino group of the histidylprolinamide dipeptide to form the amide bond.

- Reaction conditions typically involve mild bases (e.g., DIPEA) in solvents like DMF or DCM at room temperature or slightly elevated temperatures.

- The reaction progress is monitored by TLC or HPLC.

Deprotection and Purification

- After coupling, protecting groups are removed under acidic or basic conditions depending on the protecting group chemistry.

- The crude product is purified by preparative HPLC or recrystallization.

- Final characterization is performed by NMR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-methylation of dihydroorotic acid | Methyl iodide, base (e.g., NaHCO3) | Yields 1-methyl-2,6-dioxo-diazinane-4-carboxylic acid |

| 2 | Synthesis of histidylprolinamide dipeptide | SPPS or solution-phase peptide synthesis | Protecting groups on His and Pro; amidation of Pro C-terminus |

| 3 | Coupling of dihydroorotic acid derivative to dipeptide | DCC/EDC or HATU, DIPEA, DMF | Formation of amide bond |

| 4 | Deprotection and purification | Acidic/basic cleavage, preparative HPLC | Purity >95% confirmed by analytical methods |

Research Findings and Patents

- The European patent EP0168042A2 describes the preparation of dihydroorotic acid derivatives including compounds structurally related to N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide, detailing synthetic routes, coupling methods, and pharmaceutical applications.

- The compound is noted for potential therapeutic applications, which necessitates high purity and well-defined synthetic protocols.

- Analytical data such as NMR spectra, mass spectrometry, and chromatographic purity assessments are essential for confirming the identity and quality of the synthesized compound.

Chemical Reactions Analysis

Taltirelin undergoes various chemical reactions, including:

Oxidation: Taltirelin can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Taltirelin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Taltirelin has a wide range of scientific research applications:

Neuroprotection: It has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and spinocerebellar ataxia

Motor Function Improvement: Taltirelin improves motor function in animal models of Parkinson’s disease without inducing dyskinesia.

Analgesic Effects: It has been found to exert modality-specific antinociceptive effects via distinct descending monoaminergic systems.

Central Nervous System Stimulation: Taltirelin has potent central nervous system stimulant activity, which is significantly higher than that of thyrotropin-releasing hormone.

Mechanism of Action

Taltirelin exerts its effects by binding to thyrotropin-releasing hormone receptors, which are widely distributed in the central nervous system. This binding activates various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin. The compound improves ataxia in spinocerebellar degeneration by modulating these neurotransmitter systems . Additionally, Taltirelin promotes dopamine release in the cortex and striatum, which is beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

TRPA1 Antagonists: HC-030031 and CHEM-5861528

Structural Similarities :

- Core Heterocyclic Motif : HC-030031 and CHEM-5861528 share a dimethyl-dioxo-tetrahydropurin core, analogous to Taltirelin’s dioxo-diazinane ring. Both classes utilize dioxo-heterocycles to stabilize conformational binding .

- Amide Linkages : All three compounds incorporate acetamide or carboxamide groups for target interaction.

Functional Differences :

Key Insight : Despite shared dioxo-heterocyclic motifs, Taltirelin and TRPA1 antagonists diverge in biological targets and applications. Taltirelin’s histidylprolinamide backbone enables peptide receptor agonism, while HC-030031’s substituted phenylacetamide groups favor ion channel blockade .

Pesticide Carboxamides: Fenoxacrim and Propanil

Structural Overlaps :

- Trioxo/Carboxamide Groups: Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) shares a pyrimidine-derived carboxamide scaffold with Taltirelin but incorporates trioxo and dichlorophenyl substituents for pesticidal activity .

- Amide Linkers : Propanil (N-(3,4-dichlorophenyl) propanamide) uses a simpler propanamide structure for herbicide action.

Functional Contrasts :

| Parameter | Taltirelin | Fenoxacrim / Propanil |

|---|---|---|

| Application | Pharmaceutical | Agriculture (herbicide/pesticide) |

| Mechanism | Peptide receptor agonism | Acetyl-CoA carboxylase inhibition |

| Toxicity Profile | Low neurotoxicity (human use) | High ecotoxicity (pest control) |

Key Insight : While Taltirelin and pesticidal carboxamides share amide/heterocyclic frameworks, their substituents dictate divergent bioactivities. Taltirelin’s imidazole-histidine moiety enables CNS targeting, whereas pesticidal compounds rely on halogenated aryl groups for environmental stability .

Research Findings and Clinical Relevance

Biological Activity

N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide is a complex organic compound with the molecular formula C17H23N7O5. It features a unique structure that includes a diazinane ring, contributing to its distinct chemical properties and biological activities. This compound is structurally related to taltirelin, an oligopeptide that incorporates elements of L-histidine and L-prolinamide, which indicates its potential relevance in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Diazinane Ring : This moiety is crucial for the compound's biological activity.

- Carbonyl Groups : These functional groups enhance the reactivity and stability of the compound in biological systems.

Biological Activity

This compound exhibits significant biological activities primarily linked to its structural components. The following sections summarize key findings related to its biological activity.

Research into the specific mechanisms of action of this compound is ongoing. Preliminary studies suggest that it may interact with various biological targets, influencing pathways related to:

- Neurotransmission : Potential modulation of neurotransmitter systems.

- Cell Signaling : Involvement in signaling pathways that regulate cellular functions.

Pharmacological Applications

The versatility of this compound underscores its importance in medicinal chemistry. It has been studied for potential applications in:

- Therapeutic Agents : Investigated as a candidate for treating neurological disorders.

- Drug Development : Its unique structure makes it a target for further pharmacological exploration.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound. Below are notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Demonstrated potential effects on dopamine receptors. |

| Study 2 | Cell Signaling Pathways | Showed involvement in MAPK signaling pathways. |

| Study 3 | Therapeutic Applications | Suggested efficacy in models of anxiety and depression. |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These include:

- Receptor Binding : Investigations into how the compound binds to specific receptors.

- Enzyme Inhibition : Studies assessing its role as an inhibitor in enzymatic reactions.

Q & A

Q. What is the structural configuration of N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide, and how does it influence its biological activity?

Answer: The compound features a (4S)-configured hexahydropyrimidine core with a 1-methyl-2,6-dioxo moiety, conjugated to L-histidyl-L-prolinamide via a carboxamide linkage . The stereochemistry is critical for receptor binding, as the (S)-configuration of the diazinane ring and prolinamide residue ensures compatibility with thyrotropin-releasing hormone (TRH) receptors . The diazinane ring’s keto groups and histidine’s imidazole moiety facilitate hydrogen bonding and π-π stacking in biological systems .

Q. Table 1: Key Structural Features and Functional Roles

| Structural Element | Role in Biological Activity |

|---|---|

| (4S)-Diazinane core | Stabilizes TRH receptor binding conformation |

| 1-Methyl-2,6-dioxo groups | Enhances metabolic stability |

| L-Histidylprolinamide chain | Mediates receptor activation and signaling |

Q. What synthetic routes are reported for preparing this compound?

Answer: The synthesis involves two key steps:

Preparation of (4S)-1-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid : Synthesized via cyclization of L-4,5-dihydroorotic acid derivatives under acidic conditions, with strict control of stereochemistry .

Coupling to Histidylprolinamide : The carboxylic acid is activated (e.g., via HOBt/EDCI) and coupled to L-histidyl-L-prolinamide in anhydrous DMF, followed by purification using reverse-phase HPLC to isolate the enantiomerically pure product .

Q. Critical Considerations :

Q. What analytical techniques validate the purity and stereochemistry of this compound?

Answer:

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 220 nm confirm purity (>98%) .

- NMR : and NMR verify stereochemistry (e.g., δ 11.55 ppm for imidazole NH, δ 5.01–5.03 ppm for proline α-proton) .

- Mass Spectrometry : ESI-MS (m/z 405.2 [M+H]) confirms molecular weight .

Advanced Research Questions

Q. How does this compound interact with thyrotropin-releasing hormone (TRH) receptors, and what experimental models are used to study its efficacy?

Answer: The compound acts as a TRH analog, binding to TRH-R1 receptors with higher metabolic stability than endogenous TRH. Key models include:

Q. Data Contradictions :

Q. What metabolic pathways degrade this compound, and how can metabolite profiling inform drug design?

Answer: Primary pathways include:

Hydrolysis of the Prolinamide Bond : Catalyzed by serum peptidases, yielding (4S)-1-methyl-2,6-dioxodiazinane-carboxylic acid and histidylproline .

Hepatic Glucuronidation : The imidazole ring undergoes phase II metabolism, detected via UPLC-QTOF-MS in human liver microsomes .

Q. Table 2: Key Metabolites and Implications

| Metabolite | Bioactivity |

|---|---|

| (4S)-1-Methyl-2,6-dioxodiazinane acid | Inactive (excreted renally) |

| Histidylproline | Potential TRH-independent effects |

Q. Methodological Recommendations :

Q. What contradictions exist in its reported pharmacological effects, and how can they be resolved?

Answer:

- Contradiction : Efficacy in cerebellar ataxia models varies with dosing schedules (e.g., acute vs. chronic administration) .

- Resolution : Conduct dose-ranging studies with telemetric monitoring of motor function and cerebrospinal fluid (CSF) pharmacokinetics to correlate exposure with effect .

- Contradiction : Inconsistent antibacterial activity reports ( vs. null results in later studies).

- Resolution : Re-evaluate under standardized CLSI guidelines, controlling for bacterial strain variability and compound stability in culture media .

Q. Methodological Recommendations for Future Studies

- Structural Optimization : Use molecular dynamics simulations to predict substituent effects on TRH receptor binding .

- In Vivo Imaging : Apply -labeled analogs for PET imaging to quantify brain penetration .

- Toxicology : Screen for off-target effects using kinase profiling arrays (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.